diethyl 6'-acetyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
Description
Diethyl 6'-acetyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate is a spirocyclic compound featuring a fused thiopyrano[2,3-c]quinoline and 1,3-dithiole framework. Its structure includes a 6'-acetyl group, 9'-methoxy substituent, and 5',5'-dimethyl groups, with diethyl ester functionalities at positions 3' and 4. The spiro architecture and diverse substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Potential applications include drug development, given the bioactivity of structurally related spiro compounds .
Properties
IUPAC Name |
diethyl 6'-acetyl-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6S3/c1-7-31-22(28)18-12-25(33-13-19(35-25)23(29)32-8-2)20-16-11-15(30-6)9-10-17(16)26(14(3)27)24(4,5)21(20)34-18/h9-13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQJEBLZVWZUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C=C4)OC)C(=O)C)(C)C)SC=C(S2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Substituent Effects: Acetyl vs. Acyl Groups: The target compound’s 6'-acetyl group may enhance electrophilicity compared to bulkier acyl groups (e.g., 4-chlorophenoxyacetyl in ), influencing reactivity in nucleophilic substitutions. Methoxy vs. Ethoxy: The 9'-methoxy group likely improves solubility in polar solvents compared to ethoxy analogs (e.g., in ), which could affect bioavailability. Diethyl vs.
Biological Activity :
- Compounds with phenylacetyl () or naphthalenyloxyacetyl () substituents exhibit anticancer and antimicrobial properties, suggesting the target compound’s acetyl group could similarly interact with biological targets like kinases or DNA topoisomerases.
- The spiro framework in all analogs enables conformational rigidity, which is critical for selective binding to proteins .
Synthetic and Physical Properties :
- Tetramethyl derivatives (e.g., ) typically require harsher esterification conditions but offer higher crystallinity, facilitating structural characterization via X-ray diffraction (using SHELX programs as in ).
- Purity levels for research-grade analogs range from 95% () to >98% (), reflecting standard industrial practices.
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